H-Dab(Fmoc)-OH
Overview
Description
H-Dab(Fmoc)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-2,4-diaminobutyric acid, is a derivative of 2,4-diaminobutyric acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mild conditions, preserving the integrity of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction conditions are optimized to ensure complete protection of the amino groups while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
H-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amine.
Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling Reagents: Carbodiimides (e.g., DIC, EDC) and uronium salts (e.g., HATU, TBTU) are used in peptide coupling reactions.
Oxidation and Reduction: Specific reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Deprotected Amines: Resulting from the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
H-Dab(Fmoc)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of H-Dab(Fmoc)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds through nucleophilic attack by the free amine.
Comparison with Similar Compounds
H-Dab(Fmoc)-OH can be compared with other similar compounds used in peptide synthesis, such as:
H-Lys(Fmoc)-OH: Another amino acid derivative with an Fmoc-protected amino group.
H-Orn(Fmoc)-OH: Similar to this compound but with a different side chain structure.
H-Arg(Fmoc)-OH: Contains an Fmoc-protected guanidino group.
The uniqueness of this compound lies in its specific side chain structure, which can influence the properties and reactivity of the resulting peptides. Its use in peptide synthesis allows for the incorporation of 2,4-diaminobutyric acid residues, which can impart unique characteristics to the peptides, such as increased stability or altered biological activity.
Properties
IUPAC Name |
(2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHFSHBIZGRLP-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155715 | |
Record name | (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-22-6 | |
Record name | (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117106-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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